Propiverine - 60569-19-9

Propiverine

Catalog Number: EVT-308553
CAS Number: 60569-19-9
Molecular Formula: C23H29NO3
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Propiverine is a diarylmethane.
Propiverine is a widely used antimuscarinic drug with a mixed mode of action in the treatment of symptoms associated with overactive bladder (OAB). Overactive bladder (OAB) is a chronic condition of the lower urinary tract characterized by urinary urgency, increased frequency of urination, and nocturia (frequent waking during the night to urinate). OAB has a negative impact on quality of life and may lead to leakage and inconvenient urinary accidents,. Overactive bladder syndrome affects millions of elderly individuals in the United States and shows equal prevalence in men and women. The impact of OAB on quality of life is sometimes devastating, especially to elderly patients with other medical conditions. Propiverine hydrochloride is a bladder detrusor muscle relaxant drug with dual antimuscarinic and calcium-modulating properties for the treatment of OAB.
Source and Classification

Propiverine hydrochloride (CAS number 54556-98-8) is synthesized from benzyl acid and N-methyl-4-hydroxy piperidine through various chemical processes. It falls under the category of anticholinergic medications, specifically targeting the muscarinic receptors to alleviate symptoms associated with bladder dysfunctions. The compound has been extensively studied for its efficacy and safety profile in clinical settings, demonstrating significant benefits for patients with both neurogenic and non-neurogenic overactive bladder conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of propiverine hydrochloride involves multiple steps, primarily focusing on esterification reactions. Two notable methods include:

  1. Classical Esterification:
    • Benzyl acid is reacted with n-propyl alcohol in the presence of thionyl chloride to produce 2,2-diphenyl-2-propyloxy propyl acetate.
    • This intermediate is then treated with N-methyl-4-hydroxy piperidine in the presence of sodium t-butoxide to yield propiverine base.
    • Finally, the base is converted to propiverine hydrochloride by reacting it with hydrochloric acid .
  2. Two-Step Esterification Process:
    • A direct conversion of benzyl acid to di-propyl ester ether is performed, followed by a reaction with N-methyl-4-hydroxy piperidine.
    • This method reportedly yields high purity (>99%) of propiverine hydrochloride .

These processes emphasize efficiency and reduced waste compared to previous methods, highlighting advancements in synthetic chemistry.

Molecular Structure Analysis

Structure and Data

The molecular formula for propiverine hydrochloride is C20_{20}H30_{30}ClN1_{1}O3_{3}, with a molecular weight of approximately 367.92 g/mol. The compound features a complex structure characterized by a piperidine ring connected to an aromatic group through an ether linkage. This structural arrangement is crucial for its pharmacological activity.

Key structural data includes:

  • Chemical Structure: The compound consists of a piperidine moiety linked to a diphenyl ether group.
  • 3D Configuration: The spatial arrangement contributes significantly to its binding affinity at muscarinic receptors .
Chemical Reactions Analysis

Reactions and Technical Details

Propiverine undergoes various chemical transformations during its synthesis and metabolism:

  1. Esterification Reactions: These reactions are fundamental in forming the ester intermediates necessary for synthesizing propiverine.
  2. Hydrochlorination: The conversion of propiverine base into its hydrochloride form involves the addition of hydrochloric acid, which enhances its solubility and stability.
  3. Metabolic Reactions: In vivo, propiverine is metabolized primarily through oxidation, leading to the formation of N-oxide metabolites, which can be quantified using advanced analytical techniques like liquid chromatography-tandem mass spectrometry .
Mechanism of Action

Process and Data

Propiverine exerts its therapeutic effects by antagonizing muscarinic acetylcholine receptors (M1_{1}, M2_{2}, M3_{3}). This inhibition leads to:

Studies using animal models have demonstrated that propiverine effectively modulates bladder activity under conditions mimicking overactive bladder syndromes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Propiverine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, enhancing bioavailability.
  • Melting Point: The melting point ranges around 200°C, indicating thermal stability suitable for pharmaceutical applications.

Additional analyses such as Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) provide insights into its thermal stability and structural integrity under varying conditions .

Applications

Scientific Uses

Moreover, ongoing research continues to explore potential applications beyond urology, including studies on its effects on gastrointestinal motility disorders due to its anticholinergic properties .

Introduction to Propiverine

Pharmacological Classification and Molecular Structure

Pharmacological Class: Propiverine is classified as a tertiary amine antimuscarinic agent with additional L-type calcium channel antagonism [7] [10]. It belongs to the benzilic acid ester derivatives, sharing structural similarities with other spasmolytic agents but exhibiting unique receptor-binding kinetics.

Molecular Structure:

  • Chemical Name: 1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate hydrochloride
  • Formula: C₂₃H₃₀ClNO₃
  • Molecular Weight: 403.95 g/mol
  • SMILES: [Cl-].[N+H]1(CCC(CC1)OC(=O)C(OCCC)(c3ccccc3)c2ccccc2)C [8] [10]

The structure integrates a lipophilic diphenylpropoxyacetate moiety linked to a polar piperidine ring, facilitating penetration into detrusor smooth muscle cells. This configuration enables competitive inhibition at muscarinic receptors (M₁–M₅ subtypes), with highest affinity for M₃ (pKi = 6.39) and M₁ (pKi = 6.58) receptors, critical for bladder contraction [7]. Concurrently, its diphenylalkyl chain confers voltage-dependent calcium channel blockade (IC₅₀ = 3.24 μM in human detrusor cells), reducing calcium influx during depolarization [7].

Metabolites & Selectivity: Hepatic metabolism generates active metabolites, notably DPr-P-4(N → O) (1-methyl-4-piperidyl benzilate N-oxide), which exhibits:

  • Enhanced bladder tissue selectivity (15-fold higher concentration in bladder vs. salivary glands)
  • Sustained receptor occupancy (half-life ≈20 hours) [7] [10]This metabolite contributes significantly to Propiverine’s in vivo efficacy and organ-specificity, minimizing off-target effects.

Table 1: Molecular and Pharmacodynamic Properties of Propiverine

PropertyValueSignificance
Chemical FormulaC₂₃H₃₀ClNO₃Determines solubility/reactivity
Muscarinic Receptor pKi (M₃)6.39Binds Gq-coupled M₃ receptors in detrusor
L-type Ca²⁺ Channel IC₅₀3.24 μM (human detrusor)Inhibits contraction-coupled Ca²⁺ influx
Key Active MetaboliteDPr-P-4(N → O)Prolongs bladder-selective action
Plasma Protein Binding90–95%Influences free drug availability

Historical Development and Regulatory Approval Trajectory

Origin and Early Development:Propiverine was first synthesized in Germany in the 1980s by Apogepha Arzneimittel. Initial clinical studies focused on its immediate-release (IR) formulation (15 mg t.i.d.) for neurogenic detrusor overactivity, demonstrating superior efficacy to placebo in reducing incontinence episodes and micturition frequency [2] [9].

Key Regulatory Milestones:

  • 1993: Marketed in Japan and Europe (brand names Detrunorm, Mictonorm) for adult OAB [9].
  • 2017:
  • Approved by Health Canada as Mictoryl/Mictoryl Pediatric (extended-release [ER] capsules: 30/45 mg adults; 5 mg tablets children) [1] [9].
  • Pediatric approval was pivotal, as Propiverine joined oxybutynin as one of few Health Canada-approved OAB drugs for children [1] [6].
  • 2020: Licensing expansion to Consilient Health for Benelux markets [9].

Formulation Evolution:

  • IR to ER Transition: Early IR formulations required thrice-daily dosing, compromising adherence. ER formulations (30/45 mg once daily) were developed using pharmacokinetic bridging studies, proving bioequivalence to IR 15 mg t.i.d. via crossover RCTs [2].
  • Pediatric Formulation: 5 mg tablets enabled weight-adjusted dosing (0.8 mg/kg), addressing unmet needs in children refractory to behavioral therapy [1] [6].

Table 2: Regulatory Approval Timeline of Propiverine

YearRegion/CountryIndicationDosage Forms
1993Germany/JapanAdult OABIR 15 mg tablets
2017CanadaAdult & Pediatric OABER 30/45 mg; Pediatric 5 mg
2017BelgiumAdult OABER capsules
2020BeneluxAdult OABER formulations

Clinical Significance in Urological Disorders

Mechanistic Advantages in OAB:Propiverine’s dual action provides broader efficacy than pure anticholinergics:

  • Antimuscarinic Effect: Reduces acetylcholine-induced detrusor contractions [7].
  • Calcium Antagonism: Suppresses myogenic involuntary contractions independent of neural signals [4] [10].This synergy is critical in patients with neurogenic OAB or those refractory to standard anticholinergics.

Efficacy in Adults:

  • Versus Placebo: Propiverine IR 15 mg t.i.d. reduced daily micturition by ≈2 episodes and incontinence by 0.5 episodes in elderly patients (P < 0.05) [2].
  • Versus Other Anticholinergics:
  • Non-inferior to tolterodine 2 mg b.i.d. in improving cystometric capacity (+43.9 mL vs. +39.2 mL; non-inferiority margin 30 mL) [2].
  • Superior to oxybutynin in reducing urgency episodes (P < 0.001) with comparable continence rates [2] [4].
  • Refractory OAB Management: In patients failing solifenacin/tolterodine, Propiverine 20 mg/day reduced Overactive Bladder Symptom Score (OABSS) from 9.0 to 6.2 at 4 weeks (P < 0.001), with significant improvements in urgency and nocturia [4].

Pediatric Applications:

  • A prospective Canadian cohort study (n=58, ages 4–19) reported:
  • Increased expected bladder capacity from 37% to 59% (P < 0.001)
  • 53% achieving complete dryness
  • 19% with >50% symptom reduction [6].
  • Efficacy was gender-dependent, with superior outcomes in females (P < 0.01), potentially due to higher detrusor muscarinic receptor density [4] [6].

Special Populations:

Properties

CAS Number

60569-19-9

Product Name

Propiverine

IUPAC Name

(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H29NO3/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21/h4-13,21H,3,14-18H2,1-2H3

InChI Key

QPCVHQBVMYCJOM-UHFFFAOYSA-N

SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C

Solubility

5mg/mL

Synonyms

alpha-diphenyl alpha-n-propoxyacetic acid-4(1-methylpiperidyl)ester
Detrunorm
Mictonetten
Mictonorm
propiverin
propiverine
propiverine hydrochloride

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.